molecular formula C10H10N2OS B1532059 2-(1,3-Thiazol-4-ylmethoxy)aniline CAS No. 1179110-63-4

2-(1,3-Thiazol-4-ylmethoxy)aniline

Cat. No.: B1532059
CAS No.: 1179110-63-4
M. Wt: 206.27 g/mol
InChI Key: XKHYIDXZCJBXSZ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-ylmethoxy)aniline is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to an aniline moiety through a methoxy linker

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-4-ylmethoxy)aniline is unique due to the presence of both the thiazole and aniline moieties, connected through a methoxy linker. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHYIDXZCJBXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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